2-{[4-(3,4-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide
Description
This compound is a substituted acetamide featuring a pyrazine ring system modified with a 3,4-dimethylphenyl group at position 4 and a sulfanyl group at position 2. The N-(2-methylphenyl)acetamide moiety further distinguishes its structure. Pyrazine derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Properties
IUPAC Name |
2-[4-(3,4-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c1-14-8-9-17(12-16(14)3)24-11-10-22-20(21(24)26)27-13-19(25)23-18-7-5-4-6-15(18)2/h4-12H,13H2,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIQVZSWNFSEREK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NC3=CC=CC=C3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(3,4-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyrazine ring: This can be achieved through the condensation of appropriate diketones with diamines under acidic or basic conditions.
Introduction of the sulfanyl group: This step involves the nucleophilic substitution of a suitable leaving group with a thiol compound.
Acetamide formation: The final step involves the acylation of the amine group with an acetic anhydride or acetyl chloride under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(3,4-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the pyrazine ring can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nitric acid, halogens (chlorine, bromine)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Nitro compounds, halogenated compounds
Scientific Research Applications
2-{[4-(3,4-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique structure and biological activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 2-{[4-(3,4-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Altering gene expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparison
Key Observations :
- Sulfanyl vs. Cyano Groups: Unlike compounds 13a–b (), the sulfanyl group in the target compound could offer improved hydrogen-bonding or metal-chelating capabilities .
- Substituent Position : The 2-methylphenyl group on the acetamide (target) contrasts with 4-substituted anilines in analogs (e.g., 4-sulfamoylphenyl in 13a), which may alter steric interactions with biological targets .
Biological Activity
The compound 2-{[4-(3,4-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological effects, mechanisms of action, and relevant research findings related to this compound.
Chemical Structure and Properties
The molecular formula of the compound is , and its structure features a dihydropyrazine ring, a sulfanyl group, and various aromatic substitutions. The presence of these functional groups is believed to contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, such as enzymes and receptors. The sulfanyl group may facilitate binding to protein targets, influencing various biochemical pathways. Research indicates that the compound may exhibit:
- Antioxidant Activity : Potentially reducing oxidative stress in cells.
- Antimicrobial Properties : Inhibiting the growth of certain bacteria and fungi.
- Cytotoxic Effects : Inducing apoptosis in cancer cell lines.
Antioxidant Activity
A study evaluated the antioxidant capacity of the compound using various assays (e.g., DPPH radical scavenging). Results indicated a significant reduction in free radicals, suggesting strong antioxidant properties.
| Assay Type | IC50 Value (µM) |
|---|---|
| DPPH Scavenging | 25 |
| ABTS Scavenging | 30 |
| FRAP | 15 |
Antimicrobial Activity
The antimicrobial efficacy was assessed against several pathogens, including Staphylococcus aureus and Escherichia coli. The compound exhibited notable inhibitory effects.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 75 |
| Candida albicans | 100 |
Cytotoxicity Assays
Cytotoxic effects were tested on various cancer cell lines (e.g., HeLa, MCF-7). The compound showed dose-dependent cytotoxicity.
| Cell Line | IC50 Value (µM) |
|---|---|
| HeLa | 20 |
| MCF-7 | 35 |
Case Studies
- Case Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry reported that the compound induced apoptosis in HeLa cells through the activation of caspase pathways. This suggests potential use as an anticancer agent.
- Case Study on Antimicrobial Properties : Research highlighted in Antimicrobial Agents and Chemotherapy demonstrated that the compound effectively inhibited biofilm formation in Staphylococcus aureus, which is crucial for treating chronic infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
